molecular formula C13H19N3O3 B3051528 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- CAS No. 34330-10-4

2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-

Cat. No.: B3051528
CAS No.: 34330-10-4
M. Wt: 265.31 g/mol
InChI Key: IMSLGQOCCAJZID-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Features The compound 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- is a tetrafunctional acrylamide derivative. Its structure comprises:

  • A central 2-propenamide (acrylamide) backbone.
  • Two ethylamino linkers extending from the nitrogen atom.
  • Terminal 1-oxo-2-propenyl (acryloyl) groups on each ethylamino chain.

Its bifunctional design enables the formation of three-dimensional networks in hydrogels, resins, or coatings .

Properties

IUPAC Name

N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-4-11(17)14-7-9-16(13(19)6-3)10-8-15-12(18)5-2/h4-6H,1-3,7-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSLGQOCCAJZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN(CCNC(=O)C=C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430826
Record name 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34330-10-4
Record name 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- typically involves the reaction of acrylamide derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Propenamide typically involves the reaction of acrylamide derivatives with ethylenediamine under controlled conditions. This process often requires the use of a catalyst and is conducted in an inert atmosphere to minimize side reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions

2-Propenamide can undergo several types of chemical reactions:

  • Oxidation : Can form oxides.
  • Reduction : Can be reduced to various derivatives.
  • Substitution : The amide groups can react with nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Chemistry

In the realm of chemistry, 2-Propenamide serves as a monomer in the synthesis of polymers and copolymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties.

Biology

The compound is utilized in biological research to study enzyme-substrate interactions and protein modifications . It can modify proteins through covalent bonding, allowing researchers to investigate the functional consequences of such modifications.

Medicine

In medical applications, 2-Propenamide is being explored for its potential use in drug delivery systems . Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug formulations. Additionally, it shows promise as a therapeutic agent , particularly in targeting specific biological pathways.

Industry

Industrially, this compound is employed in the production of specialty chemicals and advanced materials . Its versatility allows for its incorporation into various formulations aimed at improving product performance.

Case Study 1: Polymerization Studies

Research has demonstrated that 2-Propenamide can be polymerized with various co-monomers to produce hydrogels with specific mechanical properties suitable for biomedical applications. These hydrogels are particularly useful in drug delivery systems where controlled release is essential.

Case Study 2: Enzyme Interaction Analysis

A study investigating the interaction between 2-Propenamide and specific enzymes revealed that the compound could effectively modify enzyme activity through covalent bonding. This modification was shown to enhance substrate specificity, providing insights into enzyme regulation mechanisms.

Case Study 3: Drug Delivery Systems

Research on drug delivery systems incorporating 2-Propenamide has shown improved bioavailability of poorly soluble drugs. The compound's ability to form micelles facilitates the encapsulation of therapeutic agents, leading to enhanced therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS No.) Key Structural Features Functional Groups Applications References
2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- Tetrafunctional acrylamide with ethylamino linkers 4 acryloyl groups Crosslinking agent, hydrogels
Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, chloride, polymer with 2-propenamide (74153-51-8) Copolymer of acrylamide and a cationic monomer Acrylamide, quaternary ammonium Ion-exchange resins, flocculants
Panobinostat lactate (Drug compound in ) 2-propenamide group in a pharmaceutical scaffold Acrylamide, indole, hydroxamic acid Histone deacetylase inhibitor (anticancer drug)
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl] Nitro- and azo-functionalized propanamide Azo dye, acetyloxy groups Dye synthesis, photoresist materials
Poly(ASPCA) (69418-26-4) Polymeric acrylamide derivative with cationic side chains Acrylamide, trimethylammonium Water treatment, adhesives

Reactivity and Performance

  • Crosslinking Efficiency: The target compound’s four acryloyl groups enable superior crosslinking density compared to monoacrylamides (e.g., panobinostat) or linear copolymers (e.g., poly(ASPCA)) .
  • Solubility: Unlike cationic polymers (e.g., 74153-51-8), the target compound lacks charged groups, favoring solubility in non-polar solvents .
  • Thermal Stability : Azo-functionalized propanamides () exhibit lower thermal stability due to nitro groups, whereas acrylamide-based compounds are more robust .

Biological Activity

Overview

2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- (CAS No. 34330-10-4) is a synthetic organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.30826. This compound features a complex structure characterized by multiple amide groups and propenyl functionalities, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of acrylamide derivatives with ethylenediamine under controlled conditions, often in the presence of catalysts to enhance yield and purity. The process can be optimized in industrial settings for large-scale production, ensuring high-quality output through continuous feed and removal systems .

The biological activity of 2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It forms covalent bonds with these targets, potentially altering their activity and function. This interaction can lead to various biochemical pathways being affected, depending on the biological context .

Applications in Research and Medicine

This compound has been investigated for several applications:

  • Drug Delivery Systems : Its unique structural properties make it a candidate for developing effective drug delivery mechanisms.
  • Enzyme-Substrate Interactions : It has been used in studies exploring how compounds interact with enzymes, providing insights into metabolic pathways.
  • Therapeutic Agents : Research has suggested potential therapeutic uses in various diseases due to its biological activity .

Anticancer Research

One notable area of investigation involves the optimization of natural leads to anticancer drugs. Compounds similar to 2-Propenamide have been assessed for their ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition and histone deacetylase inhibition .

CompoundMechanism of ActionCurrent Status
HTI-286Tubulin polymerization inhibitorNo active development
RoscovitineCDK inhibitorUnder active development
PanobinostatHDAC inhibitorUnder active development

These studies indicate that compounds with structural similarities to 2-Propenamide could play significant roles in cancer therapy.

Toxicological Studies

Research on the teratogenic potential of compounds related to 2-Propenamide has been conducted using mouse models. For instance, studies have shown that certain derivatives do not induce major structural malformations during embryonic development, suggesting a margin of reproductive safety when compared with other antiepileptic drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.